Isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata: A Technical Guide
Isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3, from the plant Wedelia trilobata. The methodologies outlined are based on established phytochemical research, offering a detailed protocol for researchers in natural product chemistry and drug discovery.
Overview of 3α-Tigloyloxypterokaurene L3
3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid that has been isolated from Wedelia trilobata[1]. Diterpenoids from this plant, including 3α-tigloyloxypterokaurene L3, are of interest to the scientific community for their potential biological activities[2]. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using one- and two-dimensional nuclear magnetic resonance (NMR) techniques[1].
Table 1: Physicochemical Properties of 3α-Tigloyloxypterokaurene L3
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₆O₅ | |
| Molecular Weight | 416.56 g/mol | |
| CAS Number | 1588516-87-3 | |
| Physical Description | Powder |
Experimental Protocols
The following protocols are detailed based on the methodologies reported for the isolation of 3α-tigloyloxypterokaurene L3 and other diterpenoids from Wedelia trilobata[1].
Plant Material Collection and Preparation
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Plant Material: The whole plant of Wedelia trilobata (L.) Hitchc. is collected.
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Preparation: The plant material is air-dried and then pulverized to a coarse powder to increase the surface area for efficient extraction.
Extraction
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Solvent: 95% Ethanol (B145695) (EtOH)
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Procedure:
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The powdered plant material is extracted with 95% EtOH at room temperature.
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The extraction is typically repeated multiple times (e.g., three times) to ensure the exhaustive removal of secondary metabolites.
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The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation and Isolation
The crude ethanol extract is subjected to a series of chromatographic separations to isolate the target compound.
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Initial Fractionation (Silica Gel Column Chromatography):
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The crude extract is adsorbed onto silica (B1680970) gel.
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The adsorbed extract is loaded onto a silica gel column.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether (PE) and acetone, with an increasing proportion of acetone.
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Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
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Purification of Fractions:
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The combined fractions containing the compound of interest are further purified using repeated column chromatography, often with silica gel.
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Final purification may be achieved through recrystallization. For instance, some related compounds have been recrystallized from a mixture of petroleum ether and acetone[1].
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The isolation of 3α-tigloyloxypterokaurene L3 involves these successive chromatographic steps to separate it from a complex mixture of other diterpenoids and plant metabolites[1].
Data Presentation
The following tables summarize the quantitative data for the characterization of 3α-tigloyloxypterokaurene L3.
Table 2: ¹³C NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (Compound 1 in the cited literature)[1]
| Carbon No. | Chemical Shift (δC) | Carbon No. | Chemical Shift (δC) |
| 1 | 39.2 (t) | 14 | 38.0 (t) |
| 2 | 18.8 (t) | 15 | 48.8 (t) |
| 3 | 78.7 (d) | 16 | 156.0 (s) |
| 4 | 43.5 (s) | 17 | 106.8 (t) |
| 5 | 56.1 (d) | 18 | 28.7 (q) |
| 6 | 21.6 (t) | 19 | 182.2 (s) |
| 7 | 40.9 (t) | 20 | 18.8 (q) |
| 8 | 45.9 (s) | 1' | 167.7 (s) |
| 9 | 77.3 (s) | 2' | 128.8 (s) |
| 10 | 38.1 (s) | 3' | 137.2 (d) |
| 11 | 113.5 (d) | 4' | 14.4 (q) |
| 12 | 157.2 (s) | 5' | 12.0 (q) |
| 13 | 38.8 (d) |
Spectra were recorded in CDCl₃. Assignments are based on DEPT experiments.
Table 3: ¹H NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (Compound 1 in the cited literature)[1]
| Proton No. | Chemical Shift (δH, mult., J in Hz) |
| 3 | 4.60 (dd, J = 12.1, 4.5) |
| 11 | 5.00 (dd, J = 3.7, 3.1) |
| 3' | 6.86 (br. s) |
Note: The provided source only highlighted these specific proton chemical shifts in the main text. A full list of proton assignments was not available in the provided snippets.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the isolation of 3α-tigloyloxypterokaurene L3.
Caption: Experimental workflow for the isolation of 3α-Tigloyloxypterokaurene L3.
No signaling pathways were described in the source material for the isolation of this compound. Therefore, a diagram for signaling pathways is not included.
